4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-bromobenzoate
Description
This compound is a synthetic small molecule featuring a pyranone core substituted with a thiadiazole-thioether moiety and a 3-bromobenzoate ester. Its structure combines a 4-oxo-4H-pyran-3-yl scaffold with a 5-propionamido-1,3,4-thiadiazol-2-ylthio group and a brominated aromatic ester.
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-12-7-13(23)14(8-26-12)27-16(25)10-4-3-5-11(19)6-10/h3-8H,2,9H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVYIATVOZIAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-bromobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C18H13BrN3O5S , with a molecular weight of approximately 530.79 g/mol . The structure comprises a pyran ring fused with a thiadiazole moiety and a bromobenzoate group, which contributes to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C18H13BrN3O5S |
| Molecular Weight | 530.79 g/mol |
| CAS Number | 896018-98-7 |
Biological Activity Overview
The biological activities of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-bromobenzoate are influenced by its structural components, which include:
- Thiadiazole Moiety : Known for its antimicrobial properties.
- Pyran Ring : Often associated with antifungal activity.
- Bromobenzoate Group : Contributes to the compound's overall reactivity and potential interactions with biological targets.
The compound's mechanisms of action are primarily based on its ability to interact with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways crucial for microbial survival and proliferation.
Antimicrobial Activity
Research indicates that compounds featuring thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related thiadiazole compounds demonstrate efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Case Studies
Several studies have explored the biological activity of similar compounds within the thiadiazole and pyran classes:
- Antimicrobial Efficacy : A study demonstrated that derivatives containing thiadiazole exhibited broad-spectrum antibacterial activity, with certain compounds showing minimal inhibitory concentrations (MICs) comparable to established antibiotics .
- Antioxidant Properties : Compounds derived from similar structures were evaluated for antioxidant activity using DPPH and ABTS assays, revealing significant radical scavenging capabilities .
- Molecular Docking Studies : Computational analyses indicated strong binding affinities of these compounds to bacterial enzyme targets, suggesting potential pathways for therapeutic development .
Synthesis and Chemical Reactions
The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-bromobenzoate typically involves multi-step synthetic routes that integrate various chemical reactions. Key steps may include:
- Formation of the thiadiazole ring through cyclization reactions.
- Attachment of the pyran ring via nucleophilic substitution.
- Bromination of the benzoate moiety to enhance biological interactions.
These synthetic pathways are essential for developing derivatives with improved biological activities or altered pharmacokinetics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound shares a structural framework with APJ antagonists such as ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate) and related benzoate derivatives. Below is a comparative analysis of critical structural and pharmacological features:
Structure-Activity Relationship (SAR) Insights
Thioether Modifications :
- The pyrimidin-2-yl group in ML221 is optimal for APJ binding, with modifications to thiadiazole (as in the target compound) introducing steric bulk that may reduce potency but enhance selectivity .
- The 5-propionamido group on the thiadiazole in the target compound may improve hydrogen bonding with the receptor, though this remains speculative without direct assay data.
Benzoate Substituents :
- Electron-Withdrawing Groups : Nitro (ML221) and bromine (target compound) enhance receptor affinity, but nitro groups confer higher potency due to stronger electron withdrawal .
- Positional Effects : 4-Nitro (ML221) > 3-Bromo (target compound) > 4-CF₃ in APJ antagonism, suggesting para-substitution is critical for optimal activity .
Pharmacokinetic Properties :
- The bromine in the target compound may improve stability compared to nitro groups, which are prone to metabolic reduction. However, ester hydrolysis remains a liability for both compounds .
- ML221 exhibits poor aqueous solubility (14 μM at pH 7.4) and rapid hepatic metabolism (t₁/₂ <30 min in liver microsomes), likely shared by the target compound due to structural similarity .
Research Findings and Limitations
APJ Antagonism and Selectivity
- The target compound’s thiadiazole group may further reduce off-target interactions, though this requires validation.
- In Vivo Relevance : Neither compound has reported in vivo efficacy due to pharmacokinetic challenges (e.g., rapid clearance).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-bromobenzoate, and how can reaction yields be maximized?
- Methodology : The synthesis involves multi-step reactions starting with the formation of the pyran ring, followed by thioether linkage to the thiadiazole moiety, and esterification with 3-bromobenzoic acid. Key steps include:
- Step 1 : Coupling the thiadiazole precursor (5-propionamido-1,3,4-thiadiazol-2-thiol) with a bromomethylated pyran intermediate under inert atmosphere (N₂) at 60–70°C in DMF .
- Step 2 : Esterification using DCC/DMAP catalysis in anhydrous dichloromethane to attach the 3-bromobenzoyl group .
- Yield Optimization : Control reaction time (monitored via TLC) and use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR :
- ¹H NMR : Look for the pyran ring proton at δ 6.2–6.5 ppm (C4-H), the thioether methylene group (SCH₂) at δ 4.1–4.3 ppm, and the propionamido NH signal at δ 10.2 ppm .
- ¹³C NMR : Confirm the ester carbonyl at δ 165–170 ppm and the pyran C4-oxo group at δ 180–185 ppm .
- IR : Key peaks include the ester C=O stretch at ~1720 cm⁻¹ and thiadiazole C=N at ~1600 cm⁻¹ .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]⁺ at m/z 567.98 (calculated for C₂₁H₁₈BrN₃O₅S₂) .
Q. How can initial biological activity screening be designed to evaluate this compound’s potential in antimicrobial or anticancer research?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structural analogs (e.g., 2-fluoro or 4-chloro derivatives) to assess substituent effects .
Advanced Research Questions
Q. How do structural modifications (e.g., bromo vs. chloro/fluoro substituents) impact biological activity, and what SAR trends emerge?
- Methodology :
- Comparative Analysis : Synthesize analogs with halogen substitutions (e.g., 2-chloro, 4-fluoro) and test in parallel bioassays. For example:
- 3-Bromo Derivative : Shows enhanced lipophilicity (LogP ~2.7) compared to 2-fluoro (LogP ~2.3), potentially improving membrane permeability .
- Activity Trends : Bromo substituents may increase cytotoxicity (e.g., IC₅₀ of 12 µM vs. 18 µM for fluoro analogs in MCF-7 cells) due to enhanced electrophilic interactions with target enzymes .
Q. What experimental strategies can elucidate the mechanism of action, particularly regarding enzyme inhibition or receptor binding?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates. For example, measure inhibition of β-lactamase activity via nitrocefin hydrolysis .
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., thymidylate synthase). Focus on the thiadiazole moiety’s hydrogen bonding with Arg²¹⁰ and the bromobenzoyl group’s hydrophobic packing .
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
- Methodology :
- Meta-Analysis : Compare datasets from analogs (e.g., 3-bromo vs. 2-chloro derivatives) while controlling for assay conditions (e.g., cell line variability, solvent effects).
- Substituent-Specific Effects : The bromo group’s steric bulk may reduce solubility, leading to false negatives in aqueous assays. Use DMSO concentrations ≤0.1% to mitigate artifacts .
Q. What computational approaches are suitable for predicting metabolic stability or toxicity profiles?
- Methodology :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate metabolic pathways (e.g., CYP450 oxidation of the thiadiazole ring) and hepatotoxicity risks .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex under physiological conditions .
Q. How can accelerated stability studies be designed to evaluate degradation pathways under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm). Monitor via HPLC for degradation products (e.g., hydrolysis of the ester group) .
- Kinetic Analysis : Calculate t₁/₂ (half-life) at 40°C/75% RH to predict shelf-life .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity data for halogenated analogs of this compound?
- Resolution Strategy :
- Structural Confirmation : Ensure analogs are fully characterized (e.g., NOESY NMR to confirm regiochemistry). Misassignment of substituent positions (e.g., 3-bromo vs. 4-bromo) can skew results .
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize DMSO concentrations across studies .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, NH), δ 4.2 (s, 2H, SCH₂) | |
| ¹³C NMR | δ 180.1 (C=O, pyran), δ 165.3 (ester) | |
| IR | 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N) |
Table 2 : Comparative Bioactivity of Halogenated Analogs
| Substituent | IC₅₀ (µM, MCF-7) | LogP | Reference |
|---|---|---|---|
| 3-Bromo | 12.4 | 2.7 | |
| 2-Fluoro | 18.1 | 2.3 | |
| 4-Chloro | 15.9 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
